molecular formula C10H11N3S B7725610 2-Hydrazinyl-4-(o-tolyl)thiazole

2-Hydrazinyl-4-(o-tolyl)thiazole

Cat. No.: B7725610
M. Wt: 205.28 g/mol
InChI Key: GAZUWYGXUBZGCU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(o-tolyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(o-tolyl)thiazole typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. One common method includes the reaction of 2-bromo-1-(o-tolyl)ethanone with thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing greener solvents and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(o-tolyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-(o-tolyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(o-tolyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(o-tolyl)thiazole is unique due to the presence of both hydrazinyl and o-tolyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

[4-(2-methylphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-4-2-3-5-8(7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZUWYGXUBZGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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